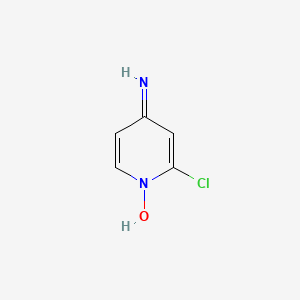

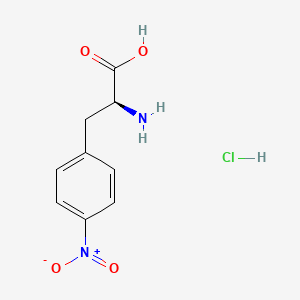

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimalarial Activity

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has been studied in the context of antimalarial activity. Werbel et al. (1986) synthesized a series of compounds, including analogs structurally related to (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, and evaluated their antimalarial potency. These compounds exhibited excellent activity against resistant strains of malaria parasites and demonstrated promising pharmacokinetic properties for potential clinical trials (Werbel et al., 1986).

Fluorescent Derivatisation of Amino Acids

The compound has been used in the fluorescent derivatisation of amino acids. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids, creating derivatives that exhibited strong fluorescence, useful in biological assays (Frade et al., 2007).

Antiarrhythmic Drug Synthesis

Jiang Qing-qian (2004) described the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug, using (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride as a key intermediate. This work highlights the compound's utility in pharmaceutical synthesis (Jiang Qing-qian, 2004).

Antibiotic Synthesis and Evaluation

The compound has been utilized in the synthesis of antibiotics. Kao (1956) synthesized various derivatives structurally related to chloramphenicol, an antibiotic, to explore the relationship between biological action and chemical structure (Kao, 1956).

Synthesis of Amino Acid Conjugates

Subudhi and Sahoo (2011) synthesized novel amino acid conjugates using (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. These compounds were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, demonstrating significant efficacy in these areas (Subudhi & Sahoo, 2011).

Solvatochromic and Linear Solvation Energy Studies

Hofmann et al. (2008) investigated the solvatochromism and linear solvation energy relationship of azo dyes derived from (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. These studies are important in understanding the interactions of such dyes in various solvents (Hofmann et al., 2008).

Radiation-Induced Hydrogel Modification

Aly and El-Mohdy (2015) used (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride in the modification of radiation-induced hydrogels. These hydrogels showed improved properties and potential for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWOQZTJFYSEI-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

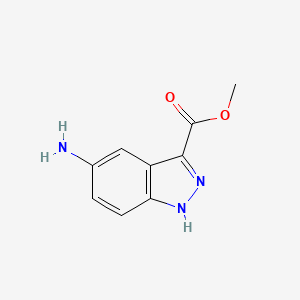

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)